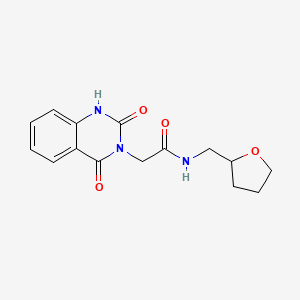
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide, also known as QNZ, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. QNZ belongs to the class of quinazoline derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties.
作用機序
The exact mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide is not fully understood, but it is believed to act through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in inflammatory and immune responses. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has been found to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the suppression of pro-inflammatory cytokine production and the inhibition of cancer cell growth.
生化学的および生理学的効果
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has been found to inhibit the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which play a crucial role in the recruitment of leukocytes to the site of inflammation. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation.
実験室実験の利点と制限
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities with high purity. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide is also stable and can be stored for long periods without degradation. However, 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has some limitations for lab experiments. It is relatively expensive compared to other anti-inflammatory and anti-cancer drugs, which may limit its use in some studies. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has also been found to exhibit some toxicity at high doses, which may limit its use in in vivo studies.
将来の方向性
There are several future directions for 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide research. One area of research is the development of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide derivatives with improved pharmacological properties, such as increased potency and decreased toxicity. Another area of research is the identification of new therapeutic applications for 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide, such as in the treatment of autoimmune diseases or infectious diseases. Finally, more studies are needed to fully understand the mechanism of action of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide and its potential interactions with other drugs.
In conclusion, 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide exhibits anti-inflammatory and anti-cancer properties, and its mechanism of action involves the inhibition of NF-κB signaling pathway. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide research, including the development of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide derivatives with improved pharmacological properties and the identification of new therapeutic applications.
合成法
The synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide involves the reaction of 2-aminobenzamide with ethyl oxalyl chloride to form 2-(2-oxo-2,3-dihydro-1H-quinazolin-4-yl)acetic acid ethyl ester. This intermediate is then reacted with 1,2-epoxypropane to form 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide. The overall synthesis of 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide is shown in Figure 1.
科学的研究の応用
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most significant areas of research is its anti-inflammatory properties. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. This makes 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis, colitis, and sepsis.
Another area of research is 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide's anti-cancer properties. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has been found to inhibit the growth of various cancer cells, including leukemia, lymphoma, breast cancer, and prostate cancer cells. 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-13(16-8-10-4-3-7-22-10)9-18-14(20)11-5-1-2-6-12(11)17-15(18)21/h1-2,5-6,10H,3-4,7-9H2,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACGUVZQOWVMSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

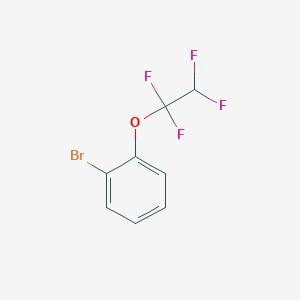
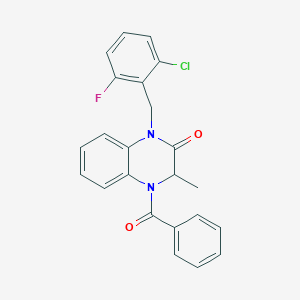
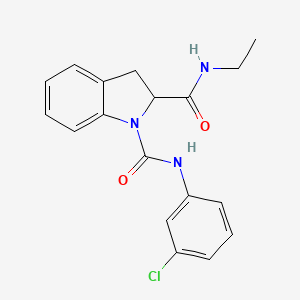
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2898676.png)
![5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2898679.png)
![Methyl 5,5,7,7-tetramethyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2898682.png)
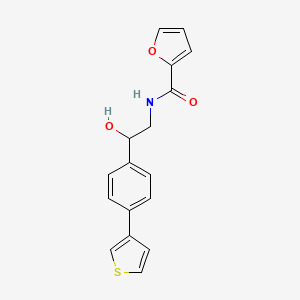
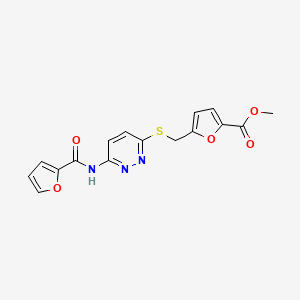
![2-benzyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2898689.png)
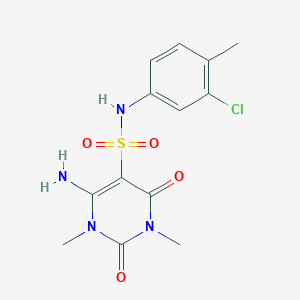
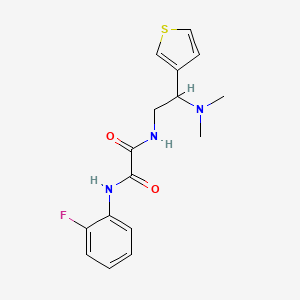
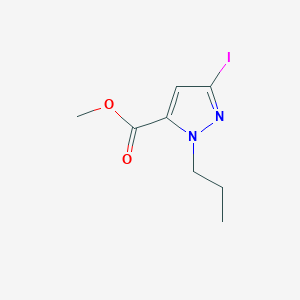
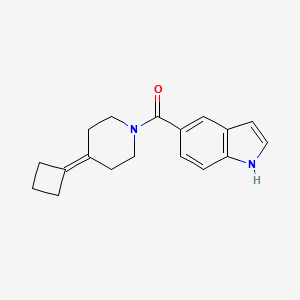
![5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole](/img/structure/B2898694.png)